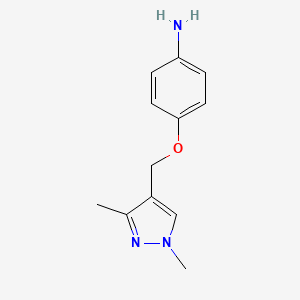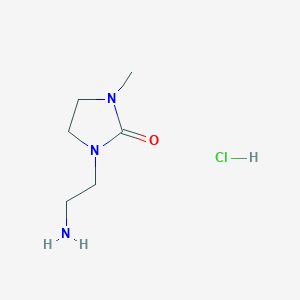![molecular formula C21H19ClN6O2S B2769750 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 941956-15-6](/img/structure/B2769750.png)
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H22ClN7OS and an average mass of 479.985 Da .
Synthesis Analysis
While specific synthesis details for this exact compound were not found, similar compounds have been synthesized through reactions involving hydrazonoyl halides . The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolo[4,5-d]pyrimidine core, a chlorobenzyl group, a thioacetamide group, and an ethoxyphenyl group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . Its IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). Its 1H NMR (DMSO-d6) spectrum shows various peaks, including δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), and 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Applications
The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide, owing to its complex chemical structure, has potential applications in various fields of scientific research, especially in the development of pharmaceutical agents and materials science. While specific studies directly involving this compound were not found, insights can be drawn from research on related chemical structures and functional groups, highlighting their relevance in scientific research.
Triazolo[1,5-c]pyrimidines as Antiasthma Agents : Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, showing potential as antiasthma agents. This indicates a broader application of triazolo[1,5-d]pyrimidin derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Medwid et al., 1990).
Heterocyclic Compounds as Insecticidal Agents : The synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine derivatives, has shown efficacy as insecticidal agents against pests like Spodoptera littoralis. This suggests potential agricultural applications of similar compounds in pest management strategies (Fadda et al., 2017).
Radioligand Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally similar to the query compound, have been reported as selective ligands for the translocator protein (18 kDa), suggesting their use in radioligand imaging and potentially in the diagnosis of neuroinflammatory conditions (Dollé et al., 2008).
Synthesis of Novel Heterocycles : The synthesis of novel heterocycles incorporating thiadiazole moieties, akin to the structural features of the query compound, has demonstrated potential in creating new materials with diverse applications ranging from pharmaceuticals to materials science (Hassaneen et al., 2001).
Anticancer and Antimicrobial Activities : Compounds containing triazolo[4,3-a]pyrimidine and related heterocycles have been synthesized and evaluated for their anticancer and antimicrobial activities, suggesting the importance of such structures in the development of new therapeutic agents (Kumar et al., 2019).
Zukünftige Richtungen
The compound and its related structures have potential for further exploration in medicinal chemistry due to their demonstrated biological activities . Future research could focus on optimizing the synthesis process, exploring the compound’s reactivity with various reagents, and investigating its potential therapeutic applications.
Wirkmechanismus
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , a ubiquitin-specific protease. USP28 is involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound likely interacts with its target through reversible binding . The binding may directly affect the protein levels of the target, leading to changes in the target’s activity . The exact mode of action for this specific compound requires further investigation.
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce cell cycle arrest . Additionally, one study found that a similar compound could significantly inhibit colony formation, increase cellular ROS levels, suppress EGFR expression, and induce apoptosis in PC3 cells .
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S/c1-2-30-17-6-4-3-5-16(17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHJZNFOWOJBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)
![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)

![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)

![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)

